molecular formula C27H25N3O3S B2608947 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 451467-37-1

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2608947
CAS No.: 451467-37-1
M. Wt: 471.58
InChI Key: GOINHGOYJSTMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The compound's structure integrates a dihydroquinazolin-4-one core, a scaffold widely recognized for its kinase inhibitory potential (Source: PubMed) . The specific substitution pattern, featuring a morpholine-4-carbonyl group and a (4-methylphenyl)methyl]sulfanyl moiety, suggests it is designed as a potential inhibitor of tyrosine kinases, possibly targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a well-validated target in oncology (Source: NCBI Bookshelf) . Researchers utilize this compound primarily as a chemical probe to investigate signal transduction mechanisms in cellular models of disease, particularly cancer. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinases, thereby modulating downstream signaling cascades that control cell proliferation and survival. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-19-6-8-20(9-7-19)18-34-27-28-24-5-3-2-4-23(24)26(32)30(27)22-12-10-21(11-13-22)25(31)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINHGOYJSTMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol derivative, such as 4-methylbenzenethiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or substituted aromatic compounds

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and is used as a ligand in coordination chemistry. Its unique structure allows for various modifications that can lead to new chemical entities.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

The therapeutic potential of this compound is significant:

  • Cancer Treatment : Its ability to interact with specific molecular targets suggests it could be developed into a cancer therapeutic agent.
  • Infectious Diseases : The compound may also be useful in treating infections due to its antimicrobial properties.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing functionalized polymers. Its unique chemical properties make it suitable for various applications in material science.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Studies : In vitro studies have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as an antibacterial agent.
  • Cancer Research : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitutions

Target Compound
  • Core : 3,4-Dihydroquinazolin-4-one.
  • Substituents :
    • Position 2: 4-Methylbenzylsulfanyl.
    • Position 3: 4-(Morpholine-4-carbonyl)phenyl.
Analog 1 : 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one ()
  • Core: Fused imidazo-quinazolinone.
  • Substituents :
    • Position 3a: 4-Chlorophenyl.
    • Position 1: Methyl.
  • Key Features : Demonstrated µ-opioid receptor (µOR) binding affinity comparable to morphine and fentanyl in docking studies. Predicted BBB permeation and drug-likeness .
Analog 2 : 3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one ()
  • Core : Quinazolin-4(3H)-one.
  • Substituents :
    • Position 2: Cinnamylsulfanyl.
    • Position 3: 4-Methoxyphenyl.
  • Key Features : Increased lipophilicity due to the cinnamyl group; methoxy group may reduce metabolic stability compared to morpholine .
Analog 3 : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
  • Core : 3,4-Dihydroquinazolin-4-one.
  • Substituents :
    • Position 2: Chloro-methylphenyl-oxoethylsulfanyl.
    • Position 3: Phenyl.
  • Key Features : The chloro and oxoethyl groups may enhance electrophilic interactions but reduce solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight ~463 g/mol (estimated) 341.8 g/mol 442.5 g/mol 420.9 g/mol
LogP (Lipophilicity) Moderate (morpholine enhances polarity) High (chlorophenyl) High (cinnamyl) Moderate (oxoethyl)
BBB Permeation Likely (morpholine moiety) Predicted positive Unlikely Unlikely
Drug-Likeness High (morpholine improves solubility) Moderate Low (metabolic lability) Moderate

Structural Advantages of the Target Compound

4-Methylbenzylsulfanyl vs. Cinnamylsulfanyl : The former offers balanced lipophilicity, avoiding excessive hydrophobicity seen in Analog 3.

Biological Activity

2-{[(4-methylphenyl)methyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative that has attracted attention due to its potential biological activities. This compound features a unique structure that includes a sulfanyl group and a morpholine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound can be represented with the following molecular formula:

  • Molecular Formula : C27H25N3O3S
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the range of 7.5 to 16.9 μg/ml against MCF-7 (breast cancer), HepG2 (liver cancer), and SW480 (colon cancer) cell lines, indicating potent cytotoxic activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways critical for tumor growth.
  • Gene Expression Modulation : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have demonstrated antimicrobial activity. Preliminary studies suggest that these compounds can exhibit moderate to good antibacterial effects against various pathogens, potentially making them candidates for developing new antimicrobial agents .

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Significant cytotoxic effects against cancer cellsMCF-7, HepG2, SW4807.5 - 16.9 μg/ml
Moderate to good antimicrobial activityVarious bacterial strainsNot specified
Mechanism includes enzyme inhibition and receptor interactionN/AN/A

Q & A

Q. What strategies resolve conflicting results in enzyme inhibition assays?

  • Methodology : Replicate assays under identical ATP concentrations (1 mM) and pre-incubation times (10 min). Use a reference inhibitor (e.g., staurosporine) to normalize inter-lab variability. Perform kinetic analysis (Kₘ, Vₘₐₓ) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.